

# Application Notes and Protocols for Dorsomorphin (Compound C)

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## Compound of Interest

Compound Name: *dorsmanin C*

Cat. No.: *B3075087*

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## Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research. It functions as a potent, selective, and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] The  $K_i$  value for its inhibition of AMPK is 109 nM.[1][2][3][4] Additionally, Dorsomorphin is recognized as an inhibitor of the bone morphogenetic protein (BMP) signaling pathway by targeting type I BMP receptors ALK2, ALK3, and ALK6.[2][3][5][6][7] This dual activity makes it a valuable tool for studying a variety of cellular processes, including metabolism, cell differentiation, and developmental biology.

This document provides detailed information on the synthesis and purification of Dorsomorphin, along with protocols for its use in in-vitro kinase assays.

## Synthesis and Purification of Dorsomorphin

Dorsomorphin is a synthetic compound. The following protocol is based on a convergent synthesis strategy.

## Synthetic Protocol

A common route for Dorsomorphin synthesis involves a multi-step process. An adapted Mitsunobu reaction can be employed for the synthesis of Dorsomorphin and its analogs.[8] A

key step involves the demethylation of a precursor followed by alkylation.[8]

Reagents and Conditions for a key synthetic step:

Step	Reagents	Conditions
Demethylation	BBr <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub>	-78 °C, 1 h
Alkylation	1-(2-chloroethyl) piperidine, K <sub>2</sub> CO <sub>3</sub> , DMF	60 °C, 16 h

This table summarizes a crucial part of the synthesis process as described in the literature.[8]

## Purification Protocol

The final product is typically purified by flash chromatography.

Purification Parameters:

Parameter	Value
Stationary Phase	Silica gel
Mobile Phase	Hexane/Ethyl Acetate
Gradient	6:1 to 9:1 (Hexane:Ethyl Acetate)

Following synthesis and purification, a yellowish solid of Dorsomorphin is obtained.[8] The reported yield for a two-stage process is approximately 18%.[8]

## Quantitative Data Summary

Parameter	Value	Reference
AMPK Inhibition (Ki)	109 nM	[1][2][3][4]
BMP Signaling Inhibition (IC50)	0.47 $\mu$ M (for BMP4-induced SMAD phosphorylation)	[1]
Synthesis Yield	18% (over two stages)	[8]
Purity	$\geq$ 98% (by HPLC)	

## Experimental Protocols

### In Vitro AMPK Inhibition Assay

This protocol is designed to assess the inhibitory activity of Dorsomorphin on partially purified AMPK from rat liver.[3][6]

Materials:

- Partially purified rat liver AMPK (to the blue-Sepharose step)
- Dorsomorphin (Compound C)
- AMP (100  $\mu$ M)
- ATP (100  $\mu$ M, containing 0.5  $\mu$ Ci  $^{33}$ P-ATP per reaction)
- SAMS peptide substrate (50  $\mu$ M)
- Assay Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl<sub>2</sub>, 0.025% BSA, 0.8 mM DTT)
- 1% Phosphoric Acid (H<sub>3</sub>PO<sub>4</sub>)
- 96-well MultiScreen plates

Procedure:

- Prepare a 100  $\mu$ L reaction mixture containing AMP, ATP, and SAMS peptide in the assay buffer.
- Add the desired concentration of Dorsomorphin to the reaction mixture.
- Initiate the reaction by adding the partially purified AMPK enzyme.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding 80  $\mu$ L of 1%  $\text{H}_3\text{PO}_4$ .
- Transfer 100  $\mu$ L of the stopped reaction to a 96-well MultiScreen plate.
- Wash the plate three times with 1%  $\text{H}_3\text{PO}_4$ .
- Determine the amount of incorporated  $^{33}\text{P}$  into the SAMS peptide using a suitable counter.
- Calculate the inhibition by comparing the activity in the presence of Dorsomorphin to a vehicle control.

## Visualizations

### Signaling Pathways of Dorsomorphin Inhibition

Caption: Dorsomorphin's inhibitory action on AMPK and BMP signaling pathways.

### General Experimental Workflow for Dorsomorphin Application

Caption: A generalized workflow from synthesis to data analysis for Dorsomorphin.

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